N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide
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Overview
Description
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-bromo-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the amide group.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine: This compound has a similar pyrazole structure but differs in the amine group, which may affect its biological activity and reactivity.
4-Bromopyrazole: A simpler pyrazole derivative that lacks the propyl and fluorobenzamide groups, making it less complex but also less specific in its applications.
The uniqueness of this compound lies in its combination of the pyrazole ring with the fluorobenzamide moiety, which enhances its potential for targeted biological interactions and diverse applications.
Properties
Molecular Formula |
C15H17BrFN3O |
---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H17BrFN3O/c1-10-14(16)11(2)20(19-10)9-3-8-18-15(21)12-4-6-13(17)7-5-12/h4-7H,3,8-9H2,1-2H3,(H,18,21) |
InChI Key |
WSCMGXMIPHUEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)C2=CC=C(C=C2)F)C)Br |
Origin of Product |
United States |
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